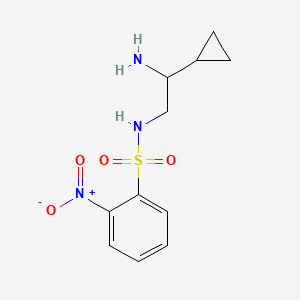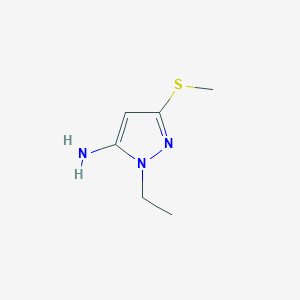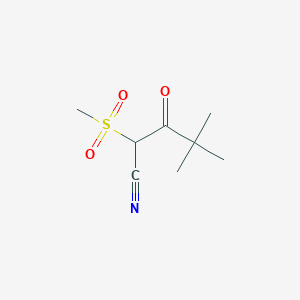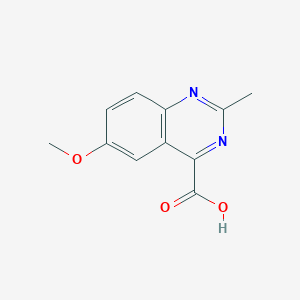
N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, an amino group, a nitro group, and a sulfonamide group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Sulfonamide Formation: The sulfonamide group can be formed by reacting the amine with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Acting as an agonist or antagonist to specific receptors, modulating their activity.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins or enzymes.
Comparación Con Compuestos Similares
N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide can be compared with similar compounds such as:
N-(2-Amino-2-cyclopropylethyl)nicotinamide: Similar structure but different functional groups, leading to different chemical properties and applications.
N-(2-Amino-2-cyclopropylethyl)-2-ethoxyacetamide: Contains an ethoxy group instead of a nitro group, affecting its reactivity and applications.
N’-(2-Amino-2-cyclopropylethyl)-N-isopropyl-N-methylsulfuric diamide: Different sulfonamide derivatives with varying biological activities and uses.
Propiedades
Fórmula molecular |
C11H15N3O4S |
|---|---|
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
N-(2-amino-2-cyclopropylethyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H15N3O4S/c12-9(8-5-6-8)7-13-19(17,18)11-4-2-1-3-10(11)14(15)16/h1-4,8-9,13H,5-7,12H2 |
Clave InChI |
PAJDHMHWEYJMLN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-([(Tert-butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid](/img/structure/B13306844.png)



![(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13306855.png)

![[2-(Cyclopentylamino)phenyl]methanol](/img/structure/B13306875.png)


![1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13306902.png)
![N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13306910.png)
amine](/img/structure/B13306916.png)
